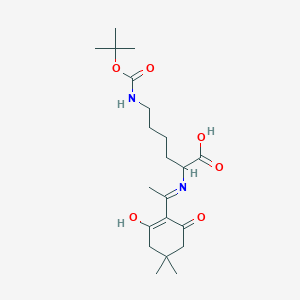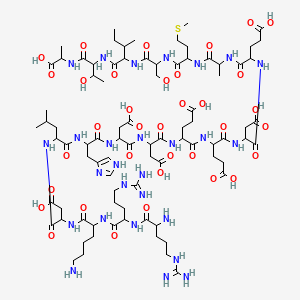
Casein Kinase Substrates 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is associated with various pathways, including vesicle-mediated transport and clathrin-mediated endocytosis . Casein Kinase Substrates 3 plays a significant role in numerous cellular processes, making it a crucial subject of study in the field of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Casein Kinase Substrates 3 involves several synthetic routes and reaction conditions. One common method is the use of Stable Isotope Labeling with Amino acids in Cell culture (SILAC)-based quantitative mass spectrometry. This method combines phosphatase treatment, pulse heating, in vitro kinase assay, and SILAC to identify substrates . The process requires ultrapure water and specific reagents such as phosphoric acid solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cell culture techniques. HeLa and HEK-293T cells are commonly used for this purpose. These cells are grown in Dulbecco’s modified Eagle’s media with heat-inactivated FetalPlex and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2 .
Chemical Reactions Analysis
Types of Reactions
Casein Kinase Substrates 3 undergoes various chemical reactions, including phosphorylation, which is a critical post-translational modification. This process involves the transfer of a phosphate group from ATP to the substrate protein, catalyzed by kinases .
Common Reagents and Conditions
The phosphorylation reactions typically require ATP as a phosphate donor and specific kinase enzymes such as casein kinase 1 and casein kinase 2 . The reactions are carried out under physiological conditions, often in the presence of cofactors and other regulatory proteins.
Major Products Formed
The primary products of these reactions are phosphorylated proteins, which play essential roles in cellular signaling pathways. These phosphorylated proteins can undergo further modifications and interactions, leading to various cellular outcomes .
Scientific Research Applications
Casein Kinase Substrates 3 has numerous scientific research applications across various fields:
Mechanism of Action
Casein Kinase Substrates 3 exerts its effects through phosphorylation, a process that regulates protein activity, structure, and localization. The molecular targets of this compound include various proteins involved in signaling pathways, such as β-catenin and p53 . The phosphorylation of these targets leads to their activation or degradation, thereby modulating cellular functions .
Comparison with Similar Compounds
Casein Kinase Substrates 3 is unique compared to other similar compounds due to its specific substrate recognition and phosphorylation patterns. Similar compounds include other casein kinase substrates such as casein kinase 1 and casein kinase 2 . While these kinases share some functional similarities, this compound has distinct substrate specificity and regulatory mechanisms .
Properties
Molecular Formula |
C85H139N27O35S |
|---|---|
Molecular Weight |
2131.2 g/mol |
IUPAC Name |
4-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[3-carboxy-1-[[4-carboxy-1-[[1-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H139N27O35S/c1-9-38(4)64(81(144)112-65(41(7)114)82(145)97-40(6)83(146)147)111-80(143)56(35-113)110-73(136)49(23-27-148-8)98-66(129)39(5)96-68(131)46(17-20-57(115)116)102-76(139)52(30-60(121)122)107-72(135)48(19-22-59(119)120)101-71(134)47(18-21-58(117)118)103-77(140)53(31-61(123)124)109-79(142)55(33-63(127)128)108-75(138)51(29-42-34-92-36-95-42)105-74(137)50(28-37(2)3)104-78(141)54(32-62(125)126)106-70(133)44(15-10-11-24-86)100-69(132)45(16-13-26-94-85(90)91)99-67(130)43(87)14-12-25-93-84(88)89/h34,36-41,43-56,64-65,113-114H,9-33,35,86-87H2,1-8H3,(H,92,95)(H,96,131)(H,97,145)(H,98,129)(H,99,130)(H,100,132)(H,101,134)(H,102,139)(H,103,140)(H,104,141)(H,105,137)(H,106,133)(H,107,135)(H,108,138)(H,109,142)(H,110,136)(H,111,143)(H,112,144)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)(H4,88,89,93)(H4,90,91,94) |
InChI Key |
GPNUIDBXUOTUMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
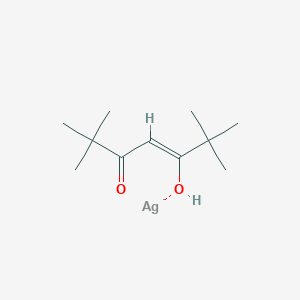
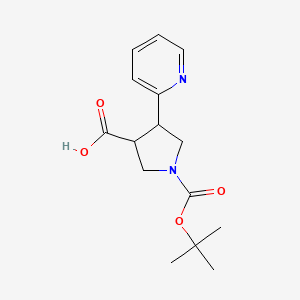
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
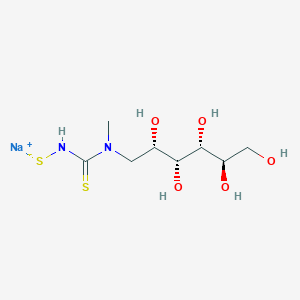
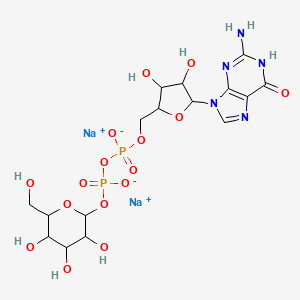
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
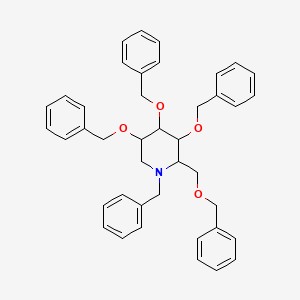
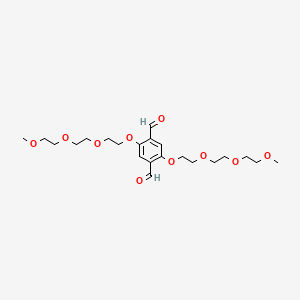
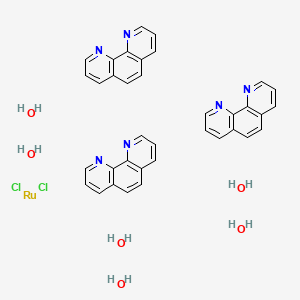
![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)
